tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Overview
Description
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound with a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is known for its significant role in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and as a chiral building block in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis starts with commercially available precursors, such as piperidine, formaldehyde, and methylmagnesium bromide.
Formation of Hydroxymethyl Group: The hydroxymethyl group is introduced via a Mannich reaction involving piperidine, formaldehyde, and a Grignard reagent, followed by workup with hydrochloric acid.
Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as continuous flow reactors and catalytic systems, to enhance yield and purity while minimizing waste and by-products. The specifics of industrial processes can vary based on proprietary methods used by different manufacturers.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent or potassium permanganate.
Reduction: The piperidine ring can undergo reduction under hydrogenation conditions, using catalysts like palladium on carbon (Pd/C).
Substitution: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Jones reagent, Potassium permanganate
Reduction: Hydrogen gas, Palladium on carbon (Pd/C)
Substitution: Hydrochloric acid, Sodium hydroxide
Major Products Formed
Oxidation: 5-Carboxy-2-methylpiperidine-1-carboxylate
Reduction: Reduced piperidine derivatives
Substitution: 2-methylpiperidine-1-carboxylic acid
Scientific Research Applications
Chemistry
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is used as a chiral building block in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.
Biology
The compound's derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding properties.
Medicine
It serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders and cardiovascular diseases.
Industry
The compound is employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty polymers.
Mechanism of Action
The compound's effects are primarily related to its role as a chiral building block and intermediate in synthesis. Its mechanism of action involves:
Molecular Targets: The functional groups in tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: In synthetic pathways, it facilitates the formation of chiral centers and contributes to the overall stereochemistry of the final products.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Methyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Highlighting Uniqueness
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate stands out due to its specific stereochemistry, which imparts unique properties in chiral synthesis and pharmaceutical applications. Its tert-butyl ester group offers increased stability compared to other similar compounds, making it a preferred intermediate in various synthetic routes.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity profile make it an essential tool in the synthesis of enantiomerically pure compounds and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQCJIHTNEJEK-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141234 | |
Record name | 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009376-99-1 | |
Record name | 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2R,5S)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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